molecular formula C12H13NO B1273792 2-Amino-1-(2-naphthyl)-1-ethanol CAS No. 4899-26-7

2-Amino-1-(2-naphthyl)-1-ethanol

Cat. No. B1273792
CAS RN: 4899-26-7
M. Wt: 187.24 g/mol
InChI Key: PGJHAXAIVJIVSM-UHFFFAOYSA-N
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Description

The compound “2-Amino-1-(2-naphthyl)-1-ethanol” is a derivative of 2-Amino-1-(2-naphthyl)-1-ethanone hydrochloride . This compound has a molecular weight of 221.69 and a melting point of 226-228°C . It’s important to note that the specific properties of “2-Amino-1-(2-naphthyl)-1-ethanol” may vary.


Synthesis Analysis

While specific synthesis methods for “2-Amino-1-(2-naphthyl)-1-ethanol” were not found, related compounds such as 2-amino-1,3-selenazoles have been synthesized through various reactions . For instance, the condensation reaction of 2-aminonicotinaldehyde and 2-phenylacetonitrile using piperidine under solvent-free condition at ambient temperature led to the synthesis of 2-amino-1,8-naphthyridines .


Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. While specific information on “2-Amino-1-(2-naphthyl)-1-ethanol” was not found, a related compound, 2-Amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, has a molecular formula of C21H13N5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. While specific information on “2-Amino-1-(2-naphthyl)-1-ethanol” was not found, a related compound, 2-Naphthylamine, has a melting point of 112°C, a boiling point of 306°C, and a density of 1.061 g/mL .

Scientific Research Applications

Structural Studies and Spectroscopy

  • Hydrogen-Bonded Complexes : Research demonstrates that 2-naphthyl-1-ethanol (a derivative of 2-Amino-1-(2-naphthyl)-1-ethanol) forms hydrogen-bonded complexes with aminoethanol derivatives. These complexes have been analyzed using various spectroscopic techniques like fluorescence excitation, UV–UV, and IR–UV depletion spectroscopy (Seurre et al., 2004).

  • Chiral Discrimination in Complexes : Studies on the complexes of (±)2-naphthyl-1-ethanol with amino alcohols indicate chiral discrimination, observable in both electronic and vibrational spectra. This suggests potential applications in understanding molecular interactions in chiral environments (Seurre et al., 2004).

Biochemical Synthesis and Catalysis

  • Stereoinversion using Candida parapsilosis : The compound (R)-1-(1-Naphthyl)ethanol, structurally related to 2-Amino-1-(2-naphthyl)-1-ethanol, was synthesized by stereoinversion using Candida parapsilosis. This showcases the potential of microbial catalysis in synthesizing derivatives of 2-Amino-1-(2-naphthyl)-1-ethanol (Amrutkar et al., 2013).

Spectroscopic and Photophysical Studies

  • Complex Formation with β-Cyclodextrin : Photophysical and theoretical studies have explored the stereoselective binding of naphthylethanols (related to 2-Amino-1-(2-naphthyl)-1-ethanol) with β-cyclodextrin. These studies have implications for understanding molecular interactions and binding behaviors (Murphy et al., 2000).

  • Vibrational Study of Complexes : Investigations into the vibrational properties of 2-naphthyl-1-ethanol complexes offer insights into molecular dynamics and interactions, relevant to the study of 2-Amino-1-(2-naphthyl)-1-ethanol and its derivatives (Seurre et al., 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances. While specific information on “2-Amino-1-(2-naphthyl)-1-ethanol” was not found, related compounds such as 1,2,3,4-tetrahydroisoquinolines (THIQ) have been studied for their biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

Safety and hazards refer to the potential risks associated with handling or exposure to a compound. While specific information on “2-Amino-1-(2-naphthyl)-1-ethanol” was not found, 2-Naphthylamine, a related compound, is known to be a carcinogen .

Future Directions

While specific future directions for “2-Amino-1-(2-naphthyl)-1-ethanol” were not found, research on related compounds such as 2-aminothiazole anticancer agents is ongoing, with a focus on developing target-specific mechanisms of action with a favorable therapeutic index .

properties

IUPAC Name

2-amino-1-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJHAXAIVJIVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370700
Record name 2-Amino-1-(2-naphthyl)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-naphthyl)-1-ethanol

CAS RN

4899-26-7, 5696-74-2
Record name 2-Amino-1-(2-naphthyl)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(naphthalen-2-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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